molecular formula C8H4BrF3O2S B6227652 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 42252-17-5

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No. B6227652
CAS RN: 42252-17-5
M. Wt: 301.1
InChI Key:
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Description

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid (2-BTFSB) is a novel organic compound with a wide range of potential applications in scientific research and laboratory experiments. This compound is a brominated derivative of benzoic acid and contains a trifluoromethylsulfanyl group. It has been studied for its diverse biological and biochemical properties and its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of novel fluorinated molecules, such as trifluoromethanesulfonamides and trifluoromethanesulfonamides. It has also been used to synthesize a range of organofluorine compounds, such as trifluoromethylsulfanyl-substituted benzoic acids and trifluoromethylsulfanyl-substituted phenols. Furthermore, it has been used as a catalyst for the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated ethers.

Mechanism of Action

The mechanism of action of 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is based on its ability to form strong hydrogen bonds with other molecules. This enables it to interact with other molecules and catalyze chemical reactions. In addition, its trifluoromethylsulfanyl group can react with other molecules, such as amines, to form new compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, such as fatty acid synthase, acetyl-CoA carboxylase, and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it has been shown to inhibit the activity of several protein kinases, such as Akt and JNK. Furthermore, it has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several advantages for laboratory experiments. It is easy to synthesize, and the reaction conditions are mild and safe. In addition, it is a stable compound and can be stored for long periods of time. Furthermore, it is a relatively inexpensive compound, making it an attractive option for research. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid. One potential application is in the synthesis of novel fluorinated molecules, such as trifluoromethanesulfonamides and trifluoromethanesulfonamides. Additionally, it could be used as a catalyst for the synthesis of other fluorinated compounds, such as fluorinated alcohols and fluorinated ethers. Furthermore, it could be used to develop new drugs for the treatment of diseases, such as cancer and inflammatory conditions. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and hormones.

Synthesis Methods

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid can be synthesized in a two-step process through the reaction of 2-bromobenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is performed in an aqueous solution of sodium hydroxide at a temperature of 20-25°C. The reaction product is then purified by recrystallization to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves the bromination of 5-[(trifluoromethyl)sulfanyl]benzoic acid using a brominating agent.", "Starting Materials": [ "5-[(trifluoromethyl)sulfanyl]benzoic acid", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. acetic acid, dichloromethane, etc.)", "Deionized water" ], "Reaction": [ "Dissolve 5-[(trifluoromethyl)sulfanyl]benzoic acid in a suitable solvent.", "Add the brominating agent to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable time period.", "Quench the reaction by adding deionized water.", "Extract the product using a suitable organic solvent.", "Purify the product using column chromatography or recrystallization." ] }

CAS RN

42252-17-5

Molecular Formula

C8H4BrF3O2S

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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